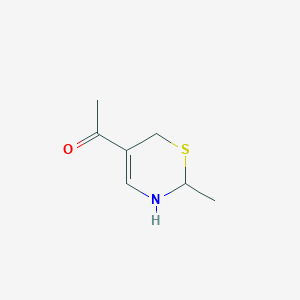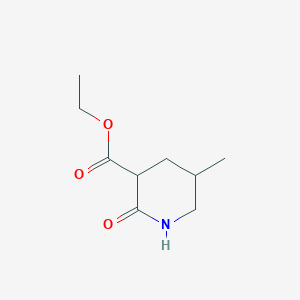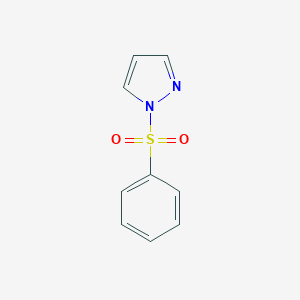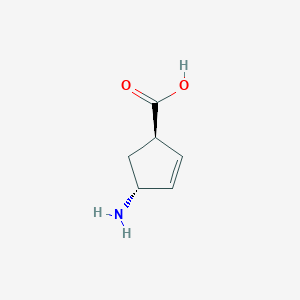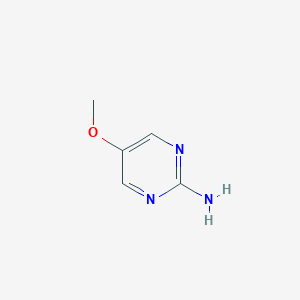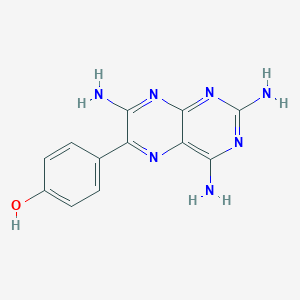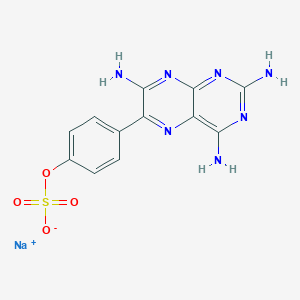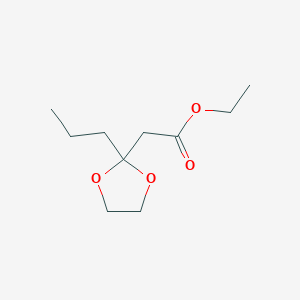
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate is a compound that can be synthesized through various chemical reactions. A notable method involves the dirhodium(II)-catalyzed reactions of ethyl diazoacetate with aryl aldehydes to form 1,3-dioxolanes, including diastereoisomers, in good yields. Carbonyl ylides, which are reaction intermediates, demonstrate catalyst-dependent diastereocontrol. The use of certain diazoacetates can effectively control diastereoselectivity in 1,3-dioxolane formation, producing primarily one diastereomer (Doyle et al., 1997).
Molecular Structure Analysis The crystal structure of related compounds, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, reveals significant insights into the conformation and molecular stacking of these molecules. In some cases, the molecules stack in layers without significant intermolecular interactions (Boukhedena et al., 2018).
Chemical Reactions and Properties Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including those with amines and hydrazines, to afford amino substituted products. These reactions offer pathways to synthesize compounds with potential biological activities (Bevk et al., 2001).
Physical Properties Analysis The study of physical properties, such as crystal structure and molecular conformation, provides valuable information on the stability and reactivity of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate and its derivatives. The crystal structure analysis often reveals the preferred conformation and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties (Lee et al., 2009).
Chemical Properties Analysis The chemical properties of ethyl (2-propyl-1,3-dioxolan-2-yl)acetate and related compounds can be deduced from their reactivity towards various reagents. For instance, the reaction between vicinal diols and hydrogen bromide in acetic acid, involving the synthesis of chiral propylene oxide, showcases the reactivity of similar dioxolane derivatives, highlighting their potential as intermediates in organic synthesis (Golding et al., 1973).
Wissenschaftliche Forschungsanwendungen
Fragrance Ingredient Safety Assessment
A study conducted by Api et al. (2018) evaluated the safety of ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, across multiple endpoints including genotoxicity, reproductive toxicity, and environmental safety. It was found not to be genotoxic, with no safety concerns for skin sensitization at current levels of use, and it was deemed not phototoxic/photoallergenic. This comprehensive assessment highlights the importance of safety evaluations for compounds used in fragrances and related products (Api et al., 2018).
Chemoenzymatic Synthesis in Pharmaceuticals
The chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin was demonstrated using racemic syn-ethyl derivatives, showcasing the potential for ethyl dioxolane derivatives in synthesizing pharmaceutical compounds with high enantioselectivity (Ramesh et al., 2017).
Chemical Process Development
Research by Wang et al. (2021) on enhancing acetalizations of ethylene glycol with propyl aldehyde explored the use of related dioxolane compounds in chemical process development. This study underscores the versatility of dioxolane derivatives in optimizing chemical manufacturing processes (Wang et al., 2021).
Synthesis Techniques for Compound Development
Studies on the synthesis and transformations of ethyl dioxolane derivatives reveal their utility in creating a wide range of products, from pharmaceutical agents to potential fuels for fuel cell applications. For example, the electrooxidation of certain acetals, including 1,3-dioxolane, has been explored for direct hydrocarbon fuel cell applications, indicating the potential for energy-related applications of these compounds (Savadogo & Yang, 2001).
Eigenschaften
IUPAC Name |
ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPDRYPXSHROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561076 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
CAS RN |
76924-94-2 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

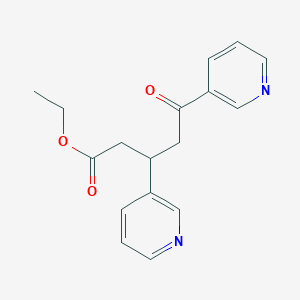
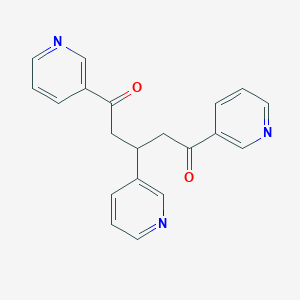
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)


